molecular formula C14H12F3NO3 B8813232 5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole-4-methanol CAS No. 946426-90-0

5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole-4-methanol

Cat. No. B8813232
M. Wt: 299.24 g/mol
InChI Key: YJPRZVHHSVCUIU-UHFFFAOYSA-N
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Patent
US09150568B2

Procedure details

Into a 100 mL round bottom flask was placed (5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazol-4-yl)-methanol (4 g, 13.3 mmol), triphenylphosphine (5.6 g, 20 mmol, 1.5 equiv) and dichloromethane (40 mL). The mixture was stirred until completely dissolved, and then slowly cannulated dropwise into a stirring solution of carbon tetrabromide (6.6 g, 20 mmol, 1.5 eq) in dichloromethane (20 ml). The mixture was stirred for one hour and the solvent was then evaporated in vacuo. The crude residue was purified by silica gel chromatography using a 0-50% gradient of ethyl acetate/hexane. The desired product was obtained as a colorless oil. MS m/z 361.9/363.9 (M+1, Br79/Br81 isotope pattern).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[O:8][N:7]=[C:6]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[O:15][C:16]([F:19])([F:18])[F:17])[C:5]=2[CH2:20]O)[CH2:3][CH2:2]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:42]>ClCCl>[Br:42][CH2:20][C:5]1[C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[O:15][C:16]([F:19])([F:18])[F:17])=[N:7][O:8][C:4]=1[CH:1]1[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(CC1)C1=C(C(=NO1)C1=C(C=CC=C1)OC(F)(F)F)CO
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
6.6 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 mL round bottom flask was placed
DISSOLUTION
Type
DISSOLUTION
Details
until completely dissolved
STIRRING
Type
STIRRING
Details
The mixture was stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C(=NOC1C1CC1)C1=C(C=CC=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.